molecular formula C12H14Cl3NO2 B1389033 (S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1217610-34-8

(S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B1389033
CAS No.: 1217610-34-8
M. Wt: 310.6 g/mol
InChI Key: FYLXJTRXAWYGGM-YDALLXLXSA-N
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Description

(S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a synthetic organic compound It is characterized by the presence of a pyrrolidine ring, a dichlorobenzyl group, and a carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Dichlorobenzyl Group: This step usually involves a substitution reaction where a benzyl group is introduced to the pyrrolidine ring.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, which is achieved by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The dichlorobenzyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic or electrophilic reagents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block in organic synthesis.

    Biology: The compound may be studied for its biological activity and potential therapeutic effects.

    Medicine: It could be investigated for its potential use in drug development.

    Industry: The compound may have applications in the production of specialty chemicals or materials.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid
  • ®-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
  • (S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid methyl ester

Uniqueness

(S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity compared to similar compounds.

Properties

IUPAC Name

(2S)-2-[(2,4-dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO2.ClH/c13-9-3-2-8(10(14)6-9)7-12(11(16)17)4-1-5-15-12;/h2-3,6,15H,1,4-5,7H2,(H,16,17);1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLXJTRXAWYGGM-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=C(C=C(C=C2)Cl)Cl)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@](NC1)(CC2=C(C=C(C=C2)Cl)Cl)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661599
Record name 2-[(2,4-Dichlorophenyl)methyl]-D-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217610-34-8
Record name 2-[(2,4-Dichlorophenyl)methyl]-D-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
(S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 3
(S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 4
(S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 5
(S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 6
(S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

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